Tert-butyl (1-((2,4-dichloropyrimidin-5-yl)methyl)pyrrolidin-3-yl)carbamate
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Overview
Description
Tert-butyl (1-((2,4-dichloropyrimidin-5-yl)methyl)pyrrolidin-3-yl)carbamate is a chemical compound that features a pyrrolidine ring, a dichloropyrimidine moiety, and a tert-butyl carbamate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1-((2,4-dichloropyrimidin-5-yl)methyl)pyrrolidin-3-yl)carbamate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors. One common method involves the cyclization of a suitable precursor under acidic or basic conditions.
Introduction of the Dichloropyrimidine Moiety: The dichloropyrimidine group can be introduced through a nucleophilic substitution reaction, where a suitable pyrimidine derivative reacts with the pyrrolidine intermediate.
Attachment of the Tert-butyl Carbamate Group: The final step involves the protection of the amine group with a tert-butyl carbamate group, typically using tert-butyl chloroformate in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (1-((2,4-dichloropyrimidin-5-yl)methyl)pyrrolidin-3-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the dichloropyrimidine moiety, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
Tert-butyl (1-((2,4-dichloropyrimidin-5-yl)methyl)pyrrolidin-3-yl)carbamate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in biological assays to study its effects on various cellular pathways and processes.
Chemical Biology: It is employed in chemical biology research to develop probes and tools for studying biological systems.
Industrial Applications: The compound may be used in the development of agrochemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of tert-butyl (1-((2,4-dichloropyrimidin-5-yl)methyl)pyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloropyrimidine moiety is known to interact with nucleophilic sites on proteins, potentially inhibiting their activity. The pyrrolidine ring may enhance the binding affinity and specificity of the compound for its target.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (1-((2,4-dichloropyrimidin-5-yl)methyl)piperidin-4-yl)carbamate
- Tert-butyl 2,6-dichloro-4-pyrimidinylcarbamate
- Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1-piperidinecarboxylate
Uniqueness
Tert-butyl (1-((2,4-dichloropyrimidin-5-yl)methyl)pyrrolidin-3-yl)carbamate is unique due to the presence of the pyrrolidine ring, which provides distinct steric and electronic properties compared to similar compounds with piperidine or other ring systems. This uniqueness can result in different biological activities and applications.
Properties
Molecular Formula |
C14H20Cl2N4O2 |
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Molecular Weight |
347.2 g/mol |
IUPAC Name |
tert-butyl N-[1-[(2,4-dichloropyrimidin-5-yl)methyl]pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C14H20Cl2N4O2/c1-14(2,3)22-13(21)18-10-4-5-20(8-10)7-9-6-17-12(16)19-11(9)15/h6,10H,4-5,7-8H2,1-3H3,(H,18,21) |
InChI Key |
KAQWKNKPLHIKOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)CC2=CN=C(N=C2Cl)Cl |
Origin of Product |
United States |
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